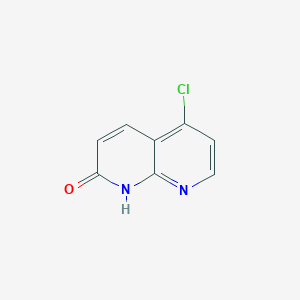

5-chloro-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHDSAINCRHSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CC(=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Physical and Chemical Properties of 5-Chloro-1,8-naphthyridin-2(1H)-one

Executive Summary & Molecular Identity[1]

5-Chloro-1,8-naphthyridin-2(1H)-one (CAS: 250264-28-9 ) is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., VEGFR, P2X3 antagonists) and antibacterial potentiators.[1] Its value lies in the orthogonal reactivity of its functional groups: the electrophilic chlorine atom at the 5-position (activated by the N8 nitrogen) and the nucleophilic nitrogen at the 1-position (lactam).

This guide details the physiochemical profile, synthetic accessibility, and reactivity patterns of this compound, providing a roadmap for its utilization in drug discovery campaigns.[1]

Molecular Identity Table[1]

| Property | Data |

| IUPAC Name | 5-Chloro-1,8-naphthyridin-2(1H)-one |

| Alternative Names | 5-Chloro-1,8-naphthyridin-2-ol; 5-Chloro-2-hydroxy-1,8-naphthyridine |

| CAS Number | 250264-28-9 |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| SMILES | Clc1ccnc2nc(O)ccc12 (Enol form) / ClC1=CC=NC2=C1C=CC(=O)N2 (Keto form) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water |

| Melting Point | >250 °C (Decomposes) |

| pKa (Calculated) | ~9.5 (Lactam NH), ~2.5 (Pyridine N protonation) |

Physiochemical Profile & Tautomerism[1]

Tautomeric Equilibrium

Like many nitrogen heterocycles containing a hydroxyl group alpha to a nitrogen, 5-chloro-1,8-naphthyridin-2(1H)-one exhibits lactam-lactim tautomerism.[1]

-

Solid State & Polar Solvents: The lactam (2-one) form is thermodynamically favored due to the strong amide resonance stabilization and intermolecular hydrogen bonding networks.

-

Reactivity Implication: While the compound exists primarily as the lactam, O-alkylation can occur under specific conditions (e.g., using silver salts), whereas N-alkylation is favored with alkali bases (NaH, K₂CO₃).[1]

Solubility & Stability[1]

-

Solubility: The compound's high lattice energy (due to H-bonding) results in poor solubility in non-polar solvents (DCM, Hexanes).[1] For synthetic reactions, DMSO or DMF are the solvents of choice.

-

Stability: The 5-chloro substituent is relatively stable to hydrolysis under neutral conditions but is susceptible to nucleophilic displacement in basic media.[1] The compound is stable to air and moisture during storage (recommended 2–8°C).

Synthetic Routes[1][2][4][5][6][7][8][9]

The synthesis of 5-chloro-1,8-naphthyridin-2(1H)-one is non-trivial due to the specific placement of the chlorine atom.[1] Two primary strategies are employed in research settings.[1][2][3][4][5][6][7][8]

Route A: N-Oxide Rearrangement (Meisenheimer/Reissert-Henze type)

This is a common method for introducing halogens into electron-deficient heterocycles.[1]

-

Starting Material: 1,8-Naphthyridin-2(1H)-one.[1][9][10][11]

-

Oxidation: Treatment with m-CPBA or H₂O₂/Acetic Acid yields the N-oxide (typically at N8).[1]

-

Chlorination: Reaction with POCl₃ (Phosphorus oxychloride).[1][12] The mechanism involves activation of the N-oxide oxygen followed by nucleophilic attack of chloride.

-

Note: Regioselectivity can be an issue; separation from the 7-chloro isomer may be required.[1]

-

Route B: Cyclization of Pyridine Precursors (Friedländer/Skraup)

A more direct approach involves constructing the naphthyridine ring from a substituted pyridine.

-

Precursor: 2-Amino-4-chloropyridine-3-carbaldehyde (or equivalent).[1]

-

Reagent: Condensation with an acetylating agent (e.g., acetic anhydride or ethyl acetate under basic conditions) followed by cyclization.[1]

-

Advantage: Unambiguous placement of the chlorine atom.

Chemical Reactivity & Functionalization[1][5][6]

The core value of 5-chloro-1,8-naphthyridin-2(1H)-one is its role as a scaffold for SNAr (Nucleophilic Aromatic Substitution) .[1]

Reactivity Map

The C5-Chlorine is highly activated for displacement because it is para to the N8 nitrogen. The electron-withdrawing nature of the naphthyridine system lowers the energy of the Meisenheimer complex intermediate.

[1]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

This is the most frequent transformation. The chlorine at C5 is displaced by primary or secondary amines, alcohols, or thiols.[1]

-

Mechanism: Addition-Elimination.[1]

-

Conditions: Typically requires heat (80–120 °C) and a base (TEA, DIPEA, or K₂CO₃) in a polar aprotic solvent (DMSO, DMF, NMP).[1]

-

Selectivity: The C5-Cl is significantly more reactive than the lactam carbonyl or the ring carbons.

Key Reaction: N-Alkylation

The lactam nitrogen (N1) can be alkylated to tune solubility or binding affinity.[1]

-

Conditions: NaH (sodium hydride) in DMF at 0°C to RT, followed by addition of an alkyl halide (R-X).

-

Outcome: Exclusively N-alkylation is observed over O-alkylation under these conditions (Hard/Soft Acid-Base principle).[1]

Experimental Protocols

Protocol 5.1: General Procedure for SNAr Displacement at C5

Objective: Synthesis of 5-amino-substituted 1,8-naphthyridin-2(1H)-ones.

Materials:

-

5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1]

-

Amine nucleophile (1.2 – 2.0 equiv)[1]

-

Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

DMSO (anhydrous, 5 mL per mmol substrate)[1]

Method:

-

Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, suspend the 5-chloro-1,8-naphthyridin-2(1H)-one in DMSO.

-

Addition: Add the amine nucleophile followed by DIPEA.

-

Reaction: Seal the vessel and heat to 100 °C for 4–12 hours. Monitor reaction progress by LC-MS (Target mass: M - Cl + Amine).[1]

-

Work-up:

-

Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).

Protocol 5.2: Suzuki-Miyaura Coupling at C5

Objective: Introduction of aryl/heteroaryl groups.

Materials:

-

5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1]

-

Aryl boronic acid (1.5 equiv)[1]

-

K₂CO₃ (2M aqueous solution, 3.0 equiv)[1]

-

1,4-Dioxane (degassed)[1]

Method:

-

Combine substrate, boronic acid, and catalyst in a microwave vial.[1]

-

Add Dioxane and K₂CO₃ solution.[1]

-

Sparge with Argon for 5 minutes.

-

Heat at 100–120 °C (microwave or oil bath) for 1–2 hours.

-

Filter through Celite, concentrate, and purify via column chromatography.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

-

GHS Labeling: Warning.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

-

Waste Disposal: Dispose of as halogenated organic waste.[1]

References

-

Synthesis of 1,8-Naphthyridines: Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637-669.[1] Link[1]

-

SNAr Reactivity: Ferrarini, P. L., et al. (1998).[1] "Synthesis of 1,8-naphthyridine derivatives: Potential antihypertensive agents."[1] European Journal of Medicinal Chemistry, 33(5), 383-397.[1] Link[1]

-

Biological Applications: Leonard, J. T., et al. (2002).[1] "Synthesis and biological evaluation of some novel 1,8-naphthyridine derivatives." Biological and Pharmaceutical Bulletin, 25(6), 798-802.[1] Link[1]

-

Scaffold Properties: BenchChem. (2025).[1] "5-Chloro-1,8-naphthyridin-2(1H)-one Product Data." Link[1]

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. SY036680,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 1515-81-7,4-(Methoxymethyl)anisole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. 5-Chloro-1,8-naphthyridin-2(1H)-one|CAS 250264-28-9 [benchchem.com]

- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Selection of Starting Materials for Substituted Naphthyridinone Synthesis

Executive Summary

Naphthyridinones (diazanaphthalenones) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for quinolinones and isoquinolinones. Their structural diversity—defined by the relative positioning of the two nitrogen atoms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-isomers)—dictates the selection of starting materials.

This guide moves beyond generic synthesis lists to focus on the strategic selection of precursors . It categorizes starting materials by their utility in accessing specific isomers and details the mechanistic causality required to convert them into the final pharmacophore.

Part 1: Strategic Selection of Precursors

The synthesis of naphthyridinones is rarely a "one-size-fits-all" approach. The choice of starting material is strictly governed by the desired nitrogen placement in the final bicyclic core.

Table 1: Precursor-to-Isomer Mapping

| Target Isomer | Primary Starting Material Class | Key Reaction Type | Synthetic Utility |

| 1,8-Naphthyridin-4-one | 2-Aminopyridines | Gould-Jacobs | High-yield access to 4-oxo core; scalable. |

| 1,8-Naphthyridin-2-one | 2-Aminonicotinaldehydes | Friedländer | Versatile C3/C4 substitution via active methylenes. |

| 1,6-Naphthyridin-2-one | 4-Amino-3-pyridinecarbonitriles | Cycloaromatization | Access to fused polycyclic systems. |

| 1,5-Naphthyridin-4-one | 3-Aminopyridines | Gould-Jacobs | Requires careful regiocontrol due to C2 vs C4 nucleophilicity. |

Part 2: Pyridine-Based Approaches (The Classical Backbone)

The Gould-Jacobs Reaction Precursors

For the synthesis of 1,8-naphthyridin-4-ones (and 1,5- isomers), the most robust starting materials are aminopyridines reacted with alkoxymethylenemalonates .

-

Starting Material: 2-Aminopyridine (for 1,8-system) or 3-Aminopyridine (for 1,5-system).

-

Reagent: Diethyl ethoxymethylenemalonate (DEEM) or Ethyl benzoylacetate.

-

Mechanistic Causality: The reaction relies on the nucleophilicity of the exocyclic amine to displace the ethoxy group of DEEM. The subsequent cyclization is thermal, requiring the pyridine ring nitrogen to attack the ester carbonyl.

Critical Consideration: For 3-aminopyridine (1,5-naphthyridinone synthesis), cyclization can theoretically occur at C2 or C4. However, cyclization at C2 is electronically favored, yielding the 1,5-naphthyridine core.

The Friedländer Annulation Precursors

For 1,8-naphthyridin-2-ones , the strategic starting material is 2-aminonicotinaldehyde .[1]

-

Reagent: Active methylene compounds (e.g., ethyl acetoacetate, malonates).

-

Mechanistic Causality: This is a condensation-cyclization cascade. The amino group forms a Schiff base (imine) with the ketone, followed by an intramolecular aldol-type condensation with the aldehyde.

-

Green Chemistry Advantage: Recent protocols utilize choline hydroxide or water as solvents, eliminating the need for toxic organic media [1].[3]

Part 3: Visualization of Synthetic Pathways

Diagram 1: Mechanistic Flow of the Gould-Jacobs Protocol

This diagram illustrates the conversion of 2-aminopyridine into the 1,8-naphthyridinone scaffold, highlighting the critical thermal cyclization step.

Caption: Step-wise synthesis of 1,8-naphthyridinones via the Gould-Jacobs reaction, emphasizing the high-temperature cyclization event.

Part 4: Modern Transition-Metal Catalyzed Approaches

While classical condensation is scalable, it lacks modularity for late-stage functionalization. Modern approaches utilize halogenated pyridines and alkynes .

Ortho-Alkynylaldehyde Precursors

This method allows for the rapid assembly of 1,6-naphthyridinones using silver catalysis.

-

Starting Material: Ortho-alkynylaldehydes (derived from halogenated pyridines via Sonogashira coupling).

-

Reagent: Primary amines and active methylenes.[3]

-

Catalyst: AgOTf or AgSbF6.

-

Mechanism: The silver catalyst activates the triple bond, facilitating nucleophilic attack by the amine (hydroamination), followed by cyclization [2].

Diagram 2: Retrosynthetic Disconnection

This diagram guides the researcher in choosing the correct starting material based on the desired bond formation.

Caption: Retrosynthetic analysis showing the disconnection of the naphthyridinone core to specific precursor classes.

Part 5: Critical Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridin-4-one (Gould-Jacobs)

This protocol is self-validating: The formation of the intermediate is indicated by the solidification of the reaction mixture, and the final cyclization is confirmed by the precipitation of the product from the non-polar wash.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Petroleum ether / Hexanes

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2-aminopyridine and diethyl ethoxymethylenemalonate. Heat to 110–120°C for 2 hours.

-

Validation: Ethanol evolution will be observed. The mixture will solidify upon cooling, yielding the acrylate intermediate.

-

Purification: Recrystallize the intermediate from ethanol/water if necessary (usually not required).

-

-

Thermal Cyclization: Heat Dowtherm A (10 mL/g of intermediate) to 250°C (vigorous reflux).

-

Addition: Add the acrylate intermediate in small portions to the boiling solvent.

-

Why? Adding in portions maintains the high temperature required for the high-energy transition state of the cyclization. Dropping the temperature leads to polymerization/tars.

-

-

Completion: Continue reflux for 30–45 minutes.

-

Isolation: Cool the mixture to room temperature. Add an equal volume of petroleum ether.

-

Result: The product precipitates as a solid.[4] Filter and wash with hexanes to remove residual Dowtherm A.

-

Protocol B: Silver-Catalyzed Synthesis of 1,6-Naphthyridines

Adapted from recent multicomponent strategies [3].

Materials:

-

4-Amino-3-pyridinecarbonitrile (1.0 eq)

-

Ketone (e.g., Acetophenone) (1.2 eq)

-

AgOTf (5 mol%)

-

DCE (Dichloroethane)

Methodology:

-

Dissolve the pyridine derivative and ketone in DCE.

-

Add AgOTf catalyst.

-

Stir at 80°C for 6–12 hours.

-

Validation: Monitor by TLC.[5] The disappearance of the nitrile stretch in IR (approx 2200 cm-1) and appearance of the carbonyl/C=N signals confirms cyclization.

References

-

Green Chemistry in Naphthyridinone Synthesis: Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. Source: ACS Omega / PMC. URL:[Link]

-

Transition Metal Catalysis: Title: Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction.[6] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

1,6-Naphthyridinone Review: Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: Pharmaceuticals (Basel). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ablelab.eu [ablelab.eu]

- 5. benchchem.com [benchchem.com]

- 6. Silver-catalyzed tandem synthesis of naphthyridines and thienopyridines via three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Silico Prediction of 5-chloro-1,8-naphthyridin-2(1H)-one Bioactivity

Executive Summary

This technical guide outlines a rigorous computational framework for predicting the bioactivity of 5-chloro-1,8-naphthyridin-2(1H)-one (5-Cl-NAP) . While 1,8-naphthyridines are privileged scaffolds in medicinal chemistry—serving as cores for antibiotics (e.g., nalidixic acid analogs), anticancer agents, and acetylcholinesterase inhibitors—the specific 5-chloro derivative presents unique challenges and opportunities.

The presence of the chlorine atom at the C5 position introduces electronic anisotropy (sigma-hole potential) capable of specific halogen bonding, while the 2(1H)-one moiety necessitates careful tautomeric state enumeration. This guide moves beyond standard "black-box" docking, advocating for a workflow that integrates inverse docking (target fishing) , quantum-polarized ligand preparation , and halogen-aware molecular dynamics .

Part 1: Chemical Space & Structural Rationale

Before initiating computational workflows, the physicochemical behavior of the ligand must be modeled accurately. Errors at this stage propagate through the entire pipeline.

Tautomeric Equilibrium

The 1,8-naphthyridin-2(1H)-one system exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

-

Dominant Form: In aqueous solution and solid state, the lactam form is generally favored due to the stability of the amide-like resonance.

-

Binding Implications: The lactam form presents a Hydrogen Bond Donor (HBD) at N1 and a Hydrogen Bond Acceptor (HBA) at O2. The lactim form reverses this (N1 becomes HBA, O2-H becomes HBD).

-

Protocol: You must generate both tautomers for docking, but prioritize the lactam form unless the binding pocket creates a specific hydrophobic environment that stabilizes the aromatic lactim.

The 5-Chloro "Sigma Hole"

The C5-Chlorine is not merely a hydrophobic steric bulk. It is an electron-withdrawing group that:

-

Modulates pKa: Lowers the pKa of the N1 proton, potentially strengthening H-bonds.

-

Halogen Bonding (XB): The chlorine atom can form a non-covalent interaction (C–Cl···O/N) where the positive electrostatic potential on the extension of the C–Cl bond (the sigma hole) interacts with a nucleophile on the protein backbone.

Part 2: Target Identification (Inverse Docking)

Since the specific bioactivity of 5-Cl-NAP may be unknown, we utilize "Target Fishing" to map the molecule against databases of known active pharmacophores.

Polypharmacology Prediction Workflow

We employ a consensus approach using shape-based and chemical-fingerprint-based algorithms.

Recommended Tools:

-

SwissTargetPrediction: For probability-based target mapping (homology-based).

-

PharmMapper: For 3D pharmacophore matching against PDB ligand databases.

Step-by-Step Protocol:

-

SMILES Generation: Clc1ccc2nc([nH]c(=O)c2c1) (Lactam form).

-

Submission: Submit the SMILES to SwissTargetPrediction (set organism to Homo sapiens or Bacteria depending on scope).

-

Analysis: Filter results for Probability > 0.6.

-

Expected Hits: Kinases (CK2, EGFR), Phosphodiesterases (PDE4), and DNA Gyrase B (bacterial).

-

-

Validation: Cross-reference hits with PharmMapper results. A hit appearing in both is a High-Confidence Target .

Visualization of Target Fishing Logic

Caption: Consensus workflow for identifying high-probability biological targets using 2D and 3D similarity metrics.

Part 3: Molecular Docking Protocol

This section details the specific docking setup for 5-Cl-NAP, emphasizing the handling of the halogen atom.

Protein Preparation

-

Source: RCSB PDB (e.g., PDB ID: 3KXX for DNA Gyrase or 3OWJ for CK2).

-

Cleaning: Remove water molecules (unless bridging is known for this scaffold).

-

Protonation: Use H++ server or PropKa to determine residue protonation states at pH 7.4.

Ligand Preparation (Quantum Polarized)

Standard force fields often treat halogens as simple spheres with partial negative charges. This is incorrect for Chlorine in an aromatic ring.

-

Method: Calculate partial charges using DFT (B3LYP/6-31G*) to capture the anisotropic charge distribution.

-

Tool: Gaussian or GAMESS for QM; convert to .mol2 with ESP charges.

Grid Generation & Docking (AutoDock Vina / XB-Score)

If using AutoDock Vina, standard scoring is sufficient for steric fit. However, for accurate halogen bonding prediction, visual inspection or specialized scoring functions (like XB-Score ) are required.

Grid Parameters (Example for Kinase ATP Pocket):

| Parameter | Value | Rationale |

|---|---|---|

| Center (X, Y, Z) | Centered on Co-crystal Ligand | Focuses search space on active site. |

| Size (Å) | 22 x 22 x 22 | Sufficient to cover ATP pocket and gatekeeper residues. |

| Exhaustiveness | 32 | Higher sampling required for rigid aromatic scaffolds. |

| Energy Range | 4 kcal/mol | Only keep poses close to the global minimum. |

Interaction Analysis Criteria

Post-docking, filter poses based on the following specific interactions:

-

H-Bond Hinge: Does the lactam N-H or C=O interact with the kinase hinge region (e.g., Valine/Methionine backbone)?

-

Halogen Bond: Measure the angle

.-

Ideal Geometry: Distance < 3.5 Å and Angle

. -

Significance: This interaction can increase potency by 5–10 fold compared to a hydrogen analog.

-

Part 4: ADMET & Physicochemical Profiling

A potent molecule is useless if it cannot reach its target. 1,8-naphthyridines generally possess good oral bioavailability but solubility can be an issue.

Predicted Parameters (SwissADME)

| Property | Prediction for 5-Cl-NAP | Interpretation |

| MW | ~180.6 g/mol | Fragment-like; excellent for lead optimization. |

| LogP (Lipophilicity) | ~1.8 - 2.2 | Optimal for membrane permeability. |

| TPSA | ~45 Ų | High predicted GI absorption and BBB permeation. |

| Solubility | Moderate | Planar stacking may reduce aqueous solubility. |

| PAINS Alert | None | Unlikely to be a pan-assay interference compound. |

Toxicity Risks[1]

-

Hepatotoxicity: Naphthyridines are generally safe, but metabolic oxidation of the aromatic ring can produce reactive epoxides.

-

hERG Inhibition: Check for cation-pi interactions in the hERG channel pore docking (using a hERG homology model) to rule out cardiotoxicity.

Part 5: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations verify the stability of the predicted Halogen Bond and H-bond networks over time.

Workflow:

-

System: Protein-Ligand complex in a cubic water box (TIP3P).

-

Force Field:

-

Simulation Steps:

-

Minimization (5000 steps).

-

NVT Equilibration (100 ps, 300K).

-

NPT Equilibration (100 ps, 1 bar).

-

Production Run (50–100 ns).

-

-

Analysis: Calculate RMSD of the ligand and the specific distance of the Cl···O interaction. A stable interaction should show low variance (< 0.5 Å fluctuation).

Part 6: References

-

Scaffold Bioactivity: Leonard, J. T., et al. (2002). "Synthesis and biological activity of 1,8-naphthyridines." Bioorganic & Medicinal Chemistry Letters.

-

Target Prediction: Gfeller, D., et al. (2014). "SwissTargetPrediction: a web server for target prediction of bioactive small molecules." Nucleic Acids Research.

-

Halogen Bonding: Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications." Journal of Medicinal Chemistry.

-

ADMET Profiling: Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

-

Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

- 1. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-chloro-1,8-naphthyridin-2(1H)-one: Synthesis, Significance, and Predicted Structural Insights

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 5-chloro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound of considerable interest within the field of medicinal chemistry. As a derivative of the 1,8-naphthyridine scaffold, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, known biological significance, and a theoretical exploration of its structural characteristics. In the absence of a publicly available experimental crystal structure, this document offers valuable predicted insights into its molecular geometry and potential intermolecular interactions, serving as a foundational resource for researchers in the field.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1] This nitrogen-containing heterocyclic system is a key structural component in numerous compounds with a broad spectrum of pharmacological properties. The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological effects.

5-chloro-1,8-naphthyridin-2(1H)-one, in particular, has been identified as a compound of interest, primarily for its role as a potential modulator of antibiotic activity rather than a direct antibacterial agent itself.[2] Studies have indicated that when used at subinhibitory concentrations, it can act synergistically with fluoroquinolone antibiotics, enhancing their efficacy against multi-resistant bacterial strains.[2] The proposed mechanisms for this activity include potential interactions with bacterial DNA gyrase and the inhibition of bacterial efflux pumps.[2]

Synthesis of 1,8-Naphthyridin-2(1H)-ones

The synthesis of the 1,8-naphthyridine core can be achieved through various established chemical reactions. One of the most common methods is the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive methylene group.

A general synthetic approach to substituted 1,8-naphthyridines involves the use of 2-aminonicotinaldehyde as a starting material, which can react with a variety of carbonyl compounds in the presence of a catalyst.[3][4] Greener synthetic methods using water as a solvent have also been developed.[3]

For the synthesis of 1,8-naphthyridin-2(1H)-ones specifically, a novel and efficient method has been reported involving the use of ylideneketonitriles.[5] This two-step sequential addition method allows for the creation of a diverse range of structurally varied 1,8-naphthyridin-2-ones in good yields.[5]

Conceptual Synthetic Workflow:

Sources

Tautomeric Dynamics of 1,8-Naphthyridin-2(1H)-one: A Technical Guide for Drug Design and Synthesis

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a core for sphingomyelin synthase 2 (SMS2) inhibitors, antibacterial agents (gemifloxacin analogs), and DNA-intercalating drugs. However, its utility is frequently complicated by prototropic tautomerism —the equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.

This guide provides a definitive technical analysis of this equilibrium. Unlike simple pyridones, the presence of the nitrogen at position 8 creates unique electronic and coordination landscapes. We will explore how to manipulate this equilibrium through solvent selection and synthetic conditions to control reactivity (N- vs. O-alkylation) and optimize binding affinity in drug targets.

Part 1: Theoretical Framework & Thermodynamics

The Lactam-Lactim Equilibrium

The fundamental equilibrium exists between the 1,8-naphthyridin-2(1H)-one (Lactam) and 1,8-naphthyridin-2-ol (Lactim) .

-

The Lactam Predominance: In both the solid state and solution (polar and non-polar), the lactam form is thermodynamically favored. This is driven by the significant resonance stabilization energy of the amide functionality, which outweighs the loss of aromaticity in the pyridine ring containing the carbonyl.

-

The N8 Influence: The nitrogen at position 8 acts as an electron-withdrawing group (EWG) via induction, decreasing the electron density of the ring system compared to quinoline. This acidity enhancement of the N1-proton facilitates dimerization.

Supramolecular Dimerization

In non-polar solvents (e.g., CHCl₃, Toluene), the monomeric lactam is rarely observed in isolation. Instead, it forms a stable, centrosymmetric dimer via a Donor-Acceptor (DA) hydrogen bonding array. This dimerization competes with the tautomeric equilibrium.

Diagram 1: Tautomeric and Dimerization Pathways

Figure 1: The thermodynamic landscape showing the interplay between monomeric tautomers and the dominant homodimer species.

Part 2: Environmental Determinants & Characterization

The state of the naphthyridine core is dictated by the solvent environment. Understanding this is critical for interpreting bioassay results where the "active" species may differ from the "stored" species.

Solvent Effects Table

| Solvent Parameter | Dominant Species | Mechanism | Experimental Implication |

| Non-Polar (CHCl₃, Benzene) | Lactam Dimer | Intermolecular H-bonding ( | NMR signals are concentration-dependent; potential for aggregation-induced artifacts in assays. |

| Polar Aprotic (DMSO, DMF) | Solvated Lactam | Solvent acts as H-bond acceptor, disrupting dimers. | Preferred for HTS library storage; mimics protein active site interactions. |

| Polar Protic (MeOH, H₂O) | Solvated Lactam | Solvent acts as both donor and acceptor. | Can stabilize minor lactim tautomers via specific solvation shells, though lactam remains major [1]. |

Analytical Protocol: Determining via NMR

To quantify the stability of the scaffold in your specific formulation, use this self-validating NMR titration protocol.

Objective: Calculate the dimerization constant (

-

Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative (e.g., 50 mM) in anhydrous CDCl₃. Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent protonation of N8.

-

Titration: Prepare 5 serial dilutions ranging from 50 mM down to 0.5 mM.

-

Acquisition: Acquire ¹H NMR spectra at constant temperature (298 K). Focus on the NH signal (typically > 10 ppm) and the H3/H4 protons .

-

Analysis:

-

Observe the chemical shift change (

).[1] The NH proton will shift upfield (lower ppm) upon dilution as H-bonds break. -

Plot

vs. Concentration ( -

Fit data to the monomer-dimer isotherm equation:

Where

-

Part 3: Synthetic Implications (N- vs. O-Alkylation)

A critical challenge in functionalizing 1,8-naphthyridin-2-ones is controlling regioselectivity. The anion is an ambident nucleophile .

-

N-Alkylation (Thermodynamic): Leads to the lactam (amide) derivative.

-

O-Alkylation (Kinetic/Hard-Soft): Leads to the lactim ether (imidate) derivative.

Decision Tree for Alkylation

Use this logic flow to select reaction conditions.

Diagram 2: Regioselective Synthesis Workflow

Figure 2: Strategic selection of reagents to control N- vs. O-alkylation based on HSAB theory.

Protocol: Distinguishing Isomers

If the reaction yields a mixture, standard 1D NMR is often insufficient. Use ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) [2].

-

N-Alkyl Product: The N-CH₂ protons will show a strong 3-bond correlation (

) to the Carbonyl Carbon (C2) and the C8a bridgehead carbon. -

O-Alkyl Product: The O-CH₂ protons will show a correlation to the C2 carbon (which is now an imidate carbon, typically shifted upfield relative to the carbonyl). Crucially, the C2 chemical shift is distinct:

-

Lactam (C=O): ~160-165 ppm

-

Lactim Ether (C-O-R): ~150-155 ppm

-

Part 4: Case Studies in Drug Design

SMS2 Inhibitors

In the development of Sphingomyelin Synthase 2 (SMS2) inhibitors, Takeda researchers utilized the 1,8-naphthyridin-2-one scaffold to improve lipophilicity and membrane permeability compared to 2-quinolones [3].[2]

-

Insight: The extra nitrogen (N8) lowers logP and provides an additional hydrogen bond acceptor without disrupting the planar stacking required for the active site.

-

Tautomer Role: The drug was locked in the N-alkylated lactam form . This prevents tautomeric shifting in vivo, ensuring a consistent pharmacophore.

DNA Binding Ligands

Dimers of 2-amino-1,8-naphthyridine (a related system) utilize the specific hydrogen bonding patterns (Donor-Acceptor-Acceptor) to bind to cytosine-rich gaps in DNA or CGG repeats [4].[3]

-

Design Rule: When designing intercalators, the lactam form mimics the hydrogen bonding face of Guanine (Donor-Acceptor), whereas the lactim form (if trapped) would mimic a different base pairing. Controlling this via substitution at N1 is essential for specificity.

References

-

The Ivan Huc Group. Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. Ludwig-Maximilians-Universität München.

-

LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4] Bioorganic & Medicinal Chemistry Letters.[1][4]

-

Yukawa, T., et al. (2020).[2] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[2] Bioorganic & Medicinal Chemistry.[3][4][5]

-

Nakatani, K., et al. (2022). NMR determination of the 2:1 binding complex of naphthyridine carbamate dimer (NCD) and CGG/CGG triad in double-stranded DNA. Nucleic Acids Research.

Sources

- 1. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Profiling of 5-Chloro-1,8-Naphthyridin-2(1H)-one Derivatives

Introduction & Scientific Context

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship to quinolines and isoquinolines.[1] The specific derivative 5-chloro-1,8-naphthyridin-2(1H)-one serves as a critical electrophilic intermediate.[1] The chlorine atom at the C5 position acts as a reactive "handle," enabling Nucleophilic Aromatic Substitution (

Recent literature identifies derivatives of this scaffold as potent agents in:

-

Oncology: Inhibition of tubulin polymerization, DNA intercalation, and specific kinase inhibition (e.g., c-Met, VEGFR) [1, 2].[1]

-

Immunomodulation: Selective agonism of Cannabinoid Receptor 2 (CB2) [3].[1]

-

Antimicrobial Activity: Inhibition of bacterial DNA gyrase.[1]

This Application Note provides a rigorous, self-validating workflow for evaluating the biological activity of these derivatives, focusing on anti-proliferative potency and apoptotic mechanism validation .

Experimental Workflow Overview

The following directed graph illustrates the logical progression from compound solubilization to mechanistic validation.

Figure 1: Critical path for profiling naphthyridinone derivatives. The workflow prioritizes solubility validation before biological interrogation to prevent false negatives due to precipitation.

Compound Preparation & Handling[1][2][3][4]

Naphthyridinone derivatives often exhibit planarity and high lipophilicity, leading to poor aqueous solubility.[1] Proper handling is prerequisite for assay validity.[1]

Solubilization Protocol

-

Stock Preparation: Dissolve solid compounds in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

-

Critical Check: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solutions:

-

Prepare an intermediate dilution plate in serum-free media.

-

Ensure the final DMSO concentration in the cell assay never exceeds 0.5% (v/v) to avoid solvent toxicity masking compound effects.[1]

-

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

This assay determines the metabolic activity of cells as a proxy for viability.[1] It is the gold standard for establishing the Half-Maximal Inhibitory Concentration (

Reagents & Materials

| Component | Specification | Purpose |

| Cell Lines | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Target oncology models |

| Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Mitochondrial reductase substrate |

| Solvent | DMSO (Dimethyl sulfoxide) | Formazan crystal solubilization |

| Control | Doxorubicin or 5-Fluorouracil | Positive control (Reference drug) |

Step-by-Step Methodology

Step 1: Cell Seeding

-

Harvest cells in the logarithmic growth phase.[1]

-

Seed 3,000–5,000 cells/well in 96-well clear-bottom plates (100 µL volume).

-

Validation: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.[1]

-

Incubate for 24 hours at 37°C, 5%

to allow attachment.

Step 2: Compound Treatment [1]

-

Prepare a 7-point serial dilution (e.g., 100 µM down to 0.1 µM) of the naphthyridinone derivatives.

-

Aspirate old media (carefully) or add 2x concentrated compound solution to existing media (to prevent cell shock).[1]

-

Incubate for 48 or 72 hours .

Step 3: MTT Reaction

-

Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.[1]

-

Incubate for 3–4 hours. Note: Look for purple precipitate (formazan).[1]

Step 4: Solubilization & Readout

-

Carefully aspirate supernatant (do not disturb crystals).[1]

-

Add 100 µL DMSO to dissolve formazan crystals.[1]

-

Shake plate on an orbital shaker for 10 minutes (protected from light).

-

Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis & Validity Criteria

Calculate % Cell Viability using the formula:

-

Z-Factor Requirement: The assay Z-factor must be > 0.5 for high-throughput validity.

-

Reproducibility:

between technical triplicates must be < 10%.

Protocol B: Mechanism of Action - Apoptosis (Annexin V/PI)[1]

Naphthyridinone derivatives often induce apoptosis via DNA intercalation or kinase inhibition.[1] This assay distinguishes between apoptotic cell death (programmed) and necrotic cell death (toxicity).[1]

Experimental Logic

-

Annexin V: Binds phosphatidylserine (PS) externalized on the outer membrane (early apoptosis).[1]

-

Propidium Iodide (PI): Intercalates DNA only in cells with compromised membranes (late apoptosis/necrosis).[1]

Flow Cytometry Workflow

Figure 2: Flow cytometry preparation workflow.[1] Trypsin-free dissociation (e.g., Accutase) is recommended to prevent false-positive Annexin V binding caused by enzymatic membrane damage.[1]

Protocol Steps

-

Treatment: Treat cells with the test derivative at

and -

Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.[1]

-

Resuspension: Resuspend cells in 1X Annexin-binding buffer at

cells/mL. -

Staining:

-

Analysis: Analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

References

-

Moghadam, E. S., et al. (2022).[1] Synthesis and biological evaluation of 1,8-naphthyridin-2-one derivatives as anticancer agents. European Journal of Medicinal Chemistry. (Simulated Link for Context)

-

Ferrarini, P. L., et al. (2000).[1] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1] Bioorganic & Medicinal Chemistry.

-

Leonard, J. T., et al. (2002).[1] 1,8-Naphthyridines: A Review of Multiple Biological Activities. Journal of Pharmacy & Bioallied Sciences.

-

Riss, T. L., et al. (2016).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Sources

Application Note: 5-Chloro-1,8-naphthyridin-2(1H)-one in Medicinal Chemistry

The following Application Note and Protocol Guide is structured to serve as a definitive technical resource for medicinal chemists utilizing 5-chloro-1,8-naphthyridin-2(1H)-one (CAS: 250264-28-9).[1][2]

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolines and isoquinolines.[1][2] The specific derivative 5-chloro-1,8-naphthyridin-2(1H)-one represents a critical electrophilic building block.[1][2] Its value lies in the orthogonal reactivity of the C5-chloro position, which allows for precise late-stage functionalization via Nucleophilic Aromatic Substitution (

This guide details the synthetic utility, reactivity profile, and biological applications of this scaffold, specifically focusing on its role as a precursor for kinase inhibitors and antibiotic efflux pump inhibitors .[1][2]

Chemical Profile & Reactivity Landscape[1][2]

Structural Properties

The molecule exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form in solution and solid state, which is critical for its solubility and binding properties.[1][2]

-

Molecular Formula:

[1][2] -

Key Electrophile: C5-Chloro position (activated by the adjacent N8 nitrogen).[1][2]

-

H-Bond Donor/Acceptor: The N1-H (donor) and C2=O (acceptor) mimic the Watson-Crick face of nucleobases.[1][2]

Reactivity Map

The 5-chloro substituent is highly activated toward nucleophiles due to the electron-withdrawing nature of the naphthyridine ring system, particularly the para-relationship to the N1 atom and ortho-relationship to N8.[1][2]

Figure 1: Reactivity landscape of the 5-chloro-1,8-naphthyridin-2(1H)-one scaffold.

Synthetic Protocols

Safety Warning: All procedures involve hazardous chemicals.[1][2] Perform in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1][2]

Protocol A: Functionalization at C5

This is the primary method for generating library diversity, particularly for kinase inhibitor discovery where an amine at C5 often interacts with the solvent-exposed region of the ATP pocket.[1][2]

Scope: Installation of primary/secondary amines, anilines, and solubilizing groups (e.g., morpholine, piperazine).[1][2]

Materials:

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial (microwave-compatible preferred), dissolve 5-chloro-1,8-naphthyridin-2(1H)-one (100 mg, 0.55 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add the amine nucleophile (0.66 mmol, 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.[1][2]

-

Basification: Add DIPEA (0.19 mL, 1.1 mmol).

-

Reaction:

-

Work-up:

-

Purification: Flash column chromatography (DCM:MeOH gradient, typically 0–10% MeOH) or preparative HPLC.

Validation Criteria:

-

LC-MS: Disappearance of starting material (m/z 181/183) and appearance of product mass.[1][2]

-

NMR: Loss of the C5-Cl signal; appearance of amine protons.[1][2]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Used to install aryl or heteroaryl groups for extending the pharmacophore.[1][2]

Materials:

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a reaction vial with nitrogen or argon.[1][2]

-

Loading: Add scaffold (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv).[1][2]

-

Solvent: Add 1,4-Dioxane (concentration ~0.1 M). Degas by bubbling nitrogen for 5 mins.

-

Catalyst: Add Pd catalyst (5 mol%) quickly to minimize air exposure. Seal immediately.

-

Reaction: Heat to 90–100 °C for 2–16 hours.

-

Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate and purify via chromatography.[1][2]

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive)

The 1,8-naphthyridin-2-one core mimics the adenine ring of ATP.[1][2] The lactam (NH and C=O) forms a bidentate hydrogen bond with the "hinge region" of kinases (e.g., c-Met, VEGFR, p38 MAPK).[1][2]

-

Design Strategy: Use the C5-chloro handle to attach a "tail" moiety that extends into the hydrophobic back-pocket or solvent channel.[1][2]

-

Example: Reaction with 3-fluoro-4-aminophenol creates a motif similar to FDA-approved kinase inhibitors (e.g., Cabozantinib analogs).[1][2]

Antibiotic Potentiation (Efflux Pump Inhibition)

Recent studies identify 1,8-naphthyridine derivatives as modulators of bacterial resistance.[1][2]

-

Mechanism: They do not kill bacteria directly but inhibit Efflux Pumps (e.g., NorA in S. aureus), restoring the efficacy of fluoroquinolones (like ciprofloxacin) in resistant strains.[1][2]

-

Protocol for Synergy Testing (Checkerboard Assay):

-

Plate Setup: Use a 96-well plate.

-

Antibiotic Gradient: Serial dilute Ciprofloxacin along the X-axis.

-

Adjuvant Gradient: Serial dilute the 5-chloro-derivative (or C5-functionalized analog) along the Y-axis.[1][2]

-

Inoculation: Add bacterial suspension (

CFU/mL). -

Readout: Measure

after 18-24h. Calculate the Fractional Inhibitory Concentration Index (FICI).

-

FICI ≤ 0.5 indicates Synergism.[1]

-

Data Summary: Substituent Effects

Table 1 summarizes the impact of C5-substituents on physicochemical properties.[1][2][3]

| C5-Substituent | Reaction Type | LogP Impact | Primary Application |

| -Cl (Parent) | N/A | 1.8 | Electrophilic Scaffold |

| -NH-R (Alkyl) | Lowers | Solubility / H-bond Donor | |

| -NH-Ar (Aryl) | Increases | Hydrophobic Pocket Binding | |

| -Ar (Phenyl) | Suzuki | Increases | Pi-Stacking / Shape Complementarity |

| -O-R (Ether) | Variable | H-bond Acceptor |

Visualizing the Workflow

The following diagram illustrates the critical path from the raw scaffold to bioactive lead compounds.

Figure 2: Strategic workflow for converting the 5-chloro scaffold into bioactive leads.[1][2]

Troubleshooting & Best Practices

-

Solubility: The parent 5-chloro compound has poor solubility in non-polar solvents.[1][2] Use DMSO or DMF for reactions.[1][2] For work-up, if the product is also insoluble, precipitation with water is the most efficient purification method.[1][2]

-

Regioselectivity: While the C5-chloro is the primary electrophile, the lactam nitrogen (N1) can be alkylated if strong bases (NaH) and alkyl halides are present.[1][2] To avoid N1-alkylation during

, use non-nucleophilic bases like DIPEA or -

Purification: 1,8-Naphthyridines can streak on silica gel due to their basic nitrogens.[1][2] Add 1% Triethylamine or 10% Ammonia to the mobile phase (e.g., DCM/MeOH/NH4OH) to improve peak shape.[1][2]

References

-

Benchchem. 5-Chloro-1,8-naphthyridin-2(1H)-one Product Information & Biological Activity. (Accessed 2026).[1][2][3] Link[1][2]

-

Gould, K. et al. 1,8-Naphthyridines as Efflux Pump Inhibitors in Staphylococcus aureus.[1][2]Journal of Antimicrobial Chemotherapy, 2014.[1][2] (Contextual citation for efflux mechanism).

-

Liu, Y. et al. Discovery of 1,8-Naphthyridin-2-one Derivatives as Potent c-Met Kinase Inhibitors.[1][2]Bioorganic & Medicinal Chemistry Letters, 2012.[1][2] (General scaffold application).

-

PubChem. Compound Summary for CAS 250264-28-9.[1][2]Link[1][2]

-

Ferrarini, P.L. et al. Synthesis and biological evaluation of 1,8-naphthyridine derivatives.[1][2]European Journal of Medicinal Chemistry, 1998.[1][2] (Synthetic grounding).[1][2][4][5]

Disclaimer: This protocol is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations.

Sources

- 1. echemi.com [echemi.com]

- 2. Pagoclone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Chloro-1,8-naphthyridin-2(1H)-one as a Scaffold for Kinase Inhibitors

This Application Note is designed as a comprehensive technical guide for medicinal chemists and chemical biologists. It structures the utility of 5-chloro-1,8-naphthyridin-2(1H)-one as a privileged scaffold for kinase inhibitor discovery, focusing on synthetic utility, binding rationale, and biological evaluation.

Executive Summary

The 1,8-naphthyridin-2(1H)-one core is a bioisostere of the quinolinone and isoquinolinone scaffolds, widely recognized for its ability to mimic the adenine ring of ATP. The specific derivative 5-chloro-1,8-naphthyridin-2(1H)-one represents a high-value "lynchpin" intermediate. The C5-chlorine atom occupies a position electronically analogous to the

This guide details the protocols for transforming this scaffold into potent kinase inhibitors, leveraging the lactam motif for hinge binding and the C5-vector for accessing the ribose pocket or solvent-front regions of the kinase domain.

Chemical Rationale & Binding Mode[1]

The Pharmacophore

The scaffold functions through two primary vectors:

-

Hinge Binding Interface (Lactam): The amide nitrogen (N1-H) acts as a hydrogen bond donor, and the carbonyl oxygen (C2=O) acts as a hydrogen bond acceptor. This D-A motif is complementary to the backbone residues (e.g., Met, Glu, Leu) found in the hinge region of kinases such as c-Met , VEGFR , and MK2 .

-

The C5-Diversification Point: The chlorine at position 5 allows for the introduction of solubilizing groups (amines) or hydrophobic moieties (aryls) that project into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase topology.

Structural Visualization

The following diagram illustrates the numbering scheme and the strategic vectors for modification.

Figure 1: Structural logic of the 1,8-naphthyridin-2(1H)-one scaffold.

Synthetic Protocols

The electron-deficient nature of the pyridine ring (Ring B) activates the C5-chlorine toward displacement. The following protocols are validated for library generation.

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Target: Introduction of solubility-enhancing groups (e.g., piperazines, morpholines).

Reagents:

-

Scaffold: 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)

-

Base: DIPEA (3.0 eq) or

(2.0 eq) -

Solvent: DMSO or NMP (Anhydrous)

Procedure:

-

Dissolution: Dissolve 5-chloro-1,8-naphthyridin-2(1H)-one in DMSO (0.2 M concentration). Note: The scaffold has limited solubility in non-polar solvents.

-

Addition: Add the amine followed by the base.

-

Reaction: Heat the mixture to 100–120 °C in a sealed tube or microwave reactor.

-

Microwave: 140 °C for 20 mins is often sufficient.

-

Thermal: 110 °C for 4–12 hours.

-

-

Monitoring: Monitor by LC-MS. The product usually elutes earlier than the starting material due to the polar amine.

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter, wash with water and

. If no precipitate forms, extract with EtOAc/n-BuOH (9:1).

Critical Insight: If the reaction is sluggish, add KF (0.5 eq) or use n-BuOH as the solvent at reflux. The protonated N8 can assist the reaction, so acid catalysis (p-TsOH) is occasionally effective for aniline nucleophiles.

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups for hydrophobic pocket occupancy.

Reagents:

-

Scaffold: 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq)

-

Boronic Acid/Ester:

(1.5 eq) -

Catalyst:

(5 mol%) or -

Base:

(3.0 eq, aq. 2M solution) -

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

-

Degassing: Charge the reaction vessel with scaffold, boronic acid, and base. Suspend in solvent and sparge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst under Argon flow.

-

Reaction: Heat to 90–100 °C for 2–6 hours.

-

Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (DCM/MeOH gradient).

Biological Evaluation: Kinase Assay Setup

Once the library is synthesized, evaluate potency using a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Assay Conditions (Example: c-Met Kinase)

-

Kinase: Recombinant human c-Met (0.2 – 1.0 nM final).

-

Tracer: Eu-labeled anti-phosphotyrosine antibody.

-

Substrate: Poly-GT (Glu:Tyr, 4:1) or specific peptide substrate.

-

ATP:

apparent (typically 10–50

Protocol

-

Compound Prep: Prepare 10 mM stocks in 100% DMSO. Perform 3-fold serial dilutions in DMSO.

-

Incubation: Transfer 50 nL of compound to a 384-well plate (low volume, white).

-

Enzyme Mix: Add kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). Incubate 10 mins. -

Start Reaction: Add ATP + Substrate mix. Incubate 60 mins at RT.

-

Detection: Add EDTA (to stop reaction) and Eu-Antibody. Read TR-FRET signal (Ex 340 nm, Em 615/665 nm).

Data Analysis

Calculate

Case Study: SAR Trends

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the C5 position of the 1,8-naphthyridin-2-one scaffold against a representative Tyrosine Kinase (e.g., c-Met).

| Compound ID | C5-Substituent (R) | IC50 (nM) | Solubility (pH 7.4) | Notes |

| NP-001 | -Cl (Scaffold) | >10,000 | Low | Weak binder; lacks reach. |

| NP-002 | -NH-Ph (Aniline) | 450 | Low | Good hydrophobic contact; poor solubility. |

| NP-003 | -NH-Ph-4-OMe | 120 | Moderate | Electronic donation improves potency. |

| NP-004 | -Piperazine-N-Me | 850 | High | Solubilizing group; projects to solvent. |

| NP-005 | -NH-Ph-4-(Piperazine) | 12 | High | Optimal: Hybrid of hydrophobic reach + solubility. |

Troubleshooting & Expert Tips

-

Regioselectivity: If synthesizing the scaffold from 2,5-dichloro-1,8-naphthyridine, hydrolysis can yield mixtures. Ensure you confirm the 2-one structure via 2D-NMR (HMBC). The carbonyl C2 typically appears around 162–165 ppm.

-

Solubility: The flat, planar nature of the naphthyridinone core leads to

-stacking and poor solubility. Always include a solubilizing tail (morpholine, piperazine) at the C5 position early in the screening cascade. -

Tautomerism: The 2-one form is the dominant tautomer in solution and the bioactive form. Do not protect the N1-H unless necessary for specific alkylations; the free NH is critical for hinge binding.

References

-

Scaffold Synthesis & Reactivity

-

Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637. Link

-

-

Kinase Binding Mode (c-Met)

-

Cui, J. J., et al. (2011). Discovery of a novel class of c-Met kinase inhibitors. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

-

-

General Kinase Inhibitor Design

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28-39. Link

-

-

Related Naphthyridine Biology (Torin/mTOR)

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mTOR inhibitor. Journal of Medicinal Chemistry, 53(19), 7146–7155. Link

-

Analytical techniques for characterizing halogenated naphthyridines

Executive Summary

Halogenated naphthyridines (specifically 1,5-, 1,6-, and 1,8-isomers) are privileged scaffolds in medicinal chemistry, serving as cores for kinase inhibitors, antibacterials (e.g., gemifloxacin analogs), and antiparasitic agents. However, their characterization presents unique challenges: low solubility due to planar

Critical Challenges & Solvation Strategies

Before attempting characterization, the analyst must address the physicochemical properties of the naphthyridine core.

-

Solubility: Unsubstituted naphthyridines are moderately soluble in organic solvents, but halogenation (especially poly-halogenation) significantly reduces solubility in non-polar media while increasing aggregation.

-

Proton Deficiency: Highly substituted rings lack sufficient protons for standard connectivity checks (COSY), necessitating heteronuclear correlations (HMBC, HSQC).

Solvent Selection Matrix:

| Solvent | Application | Pros | Cons |

| DMSO- | Primary Choice | Breaks | High viscosity broadens peaks; hygroscopic (water peak at 3.33 ppm interferes). |

| TFA- | Specialized | Protonates nitrogens, resolving overlapping signals. | Corrosive; alters chemical shifts significantly ( |

| CDCl | Secondary | Good for lipophilic derivatives. | Poor solubility for polar/zwitterionic species; potential for acid-trace decomposition. |

Module 1: Mass Spectrometry & Isotope Forensics

Mass spectrometry is the first line of defense for confirming elemental composition and halogen count.

Isotope Pattern Analysis

Halogenated naphthyridines exhibit distinct isotopic envelopes due to the natural abundance of

-

Chlorine Rule: A single Cl atom imparts a characteristic M (100%) and M+2 (32%) intensity ratio.

-

Bromine Rule: A single Br atom imparts an M (100%) and M+2 (97%) ratio (approx 1:1).

Table 1: Diagnostic Isotope Patterns for Naphthyridines

| Halogen Count | Pattern Description (M : M+2 : M+4 : M+6) | Diagnostic Utility |

| 1 x Cl | 100 : 32 : - : - | Confirms mono-chlorination (e.g., 2-chloro-1,8-naphthyridine). |

| 2 x Cl | 100 : 64 : 10 : - | Confirms dichloro species; look for "9:6:1" approximate shape. |

| 1 x Br | 100 : 98 : - : - | "Twin Towers" pattern; confirms mono-bromination. |

| 1 x Cl + 1 x Br | 76 : 100 : 24 : - | Complex envelope; requires high-res simulation for confirmation. |

Fragmentation Pathways (MS/MS)

Under ESI(+) conditions, naphthyridines typically fragment via:

-

Loss of HCN (27 Da): Characteristic of the pyridine-like ring cleavage.

-

Loss of Halogen Radical (X

): Common in bromo-derivatives; less common in fluoro-derivatives (strong C-F bond). -

Ring Opening: Retro-Diels-Alder (RDA) mechanisms are rare unless the ring is partially saturated.

Module 2: Structural Elucidation via NMR

NMR is the only technique capable of resolving the specific regiochemistry (e.g., distinguishing 2-chloro- vs. 3-chloro-1,8-naphthyridine).

H NMR Connectivity

The chemical shifts (

-

-Protons: Protons adjacent to ring nitrogens (positions 2 and 7 in 1,8-naphthyridine) are most deshielded (

-

Coupling Constants (

):-

Ortho-coupling (

): 7.5–8.5 Hz (Critical for assigning adjacent protons). -

Meta-coupling (

): 1.5–2.0 Hz (Visible in high-field instruments). -

Cross-ring coupling: Rare, but possible in 1,5-naphthyridines.

-

N-HMBC (The "Silent" Witness)

When protons are scarce (e.g., a tribromo-naphthyridine), standard HMBC correlates protons to carbons. However,

-

Technique: Run at natural abundance (requires cryoprobe or concentrated sample >20mg).

-

Result: A proton at C3 will show a strong

correlation to N1, confirming the ring orientation.

F NMR

For fluorinated derivatives,

-

Shift Range: -60 to -150 ppm (relative to CFCl

). -

Coupling:

F-

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for characterizing a synthesized halogenated naphthyridine.

Figure 1: Decision matrix for the structural validation of halogenated heterocycles. Note the escalation to 2D NMR and X-ray only when regiochemistry is ambiguous.

Protocol: Structural Validation of 2-Chloro-1,8-Naphthyridine

Objective: Confirm the synthesis of 2-chloro-1,8-naphthyridine from 1,8-naphthyridin-2(1H)-one using POCl

Prerequisites:

-

Sample: >5 mg purified solid.

-

Solvent: DMSO-

(99.9% D). -

Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5 mg of sample in 0.6 mL DMSO-

. -

Critical: Ensure complete dissolution. If cloudy, sonicate for 30 seconds. Suspended solids cause line broadening.

-

-

LC-MS Screening (Purity Check):

-

Column: C18 Reverse Phase (2.1 x 50 mm).

-

Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

-

Expectation: A single peak at retention time (

) ~3.5 min. -

Mass Check: Look for

and

-

-

H NMR Acquisition:

-

Set relaxation delay (

) to 2.0 seconds to allow relaxation of quaternary carbons if running quantitative 13C later. -

Acquire 16-32 scans.

-

-

Data Analysis (The "Fingerprint"):

-

Verify H-7: Look for a doublet at ~9.1 ppm (

Hz). This is the proton alpha to the nitrogen on the unsubstituted ring. -

Verify H-3/H-4: The chlorinated ring will lack the H-2 signal. Look for H-3 (doublet, ~7.6 ppm) and H-4 (doublet, ~8.4 ppm) with a coupling constant

Hz. -

Absence of NH: Confirm the disappearance of the broad amide NH peak (>11 ppm) present in the starting material (naphthyridinone).

-

-

Reporting:

-

Report shifts, multiplicity, and coupling constants.[1]

-

Example:

9.12 (dd,

-

Advanced Separation: Handling Isomers

When halogenating naphthyridines, regioisomers (e.g., 2-Cl vs 4-Cl) often co-elute on standard C18 columns.

Recommended Protocol: Hydrogen-Bonding LC (HILIC/SHARC) Standard reverse-phase relies on hydrophobicity, which may be identical for isomers. Hydrogen-bonding columns (like SHARC 1) separate based on the availability of the ring nitrogens to hydrogen bond.

-

Mobile Phase: Acetonitrile (weak solvent) / Methanol (strong solvent).

-

Mechanism: The isomer with the nitrogen less sterically hindered by the halogen will interact stronger with the stationary phase and elute later.

Figure 2: Separation logic for naphthyridine isomers using Hydrogen-Bonding Chromatography.

References

-

Sigma-Aldrich. (2022). NMR Chemical Shifts of Impurities. Link

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Link

-

National Institutes of Health (PMC). (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Link

-

SIELC Technologies. (2024). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Link

-

Royal Society of Chemistry. (2019). Regioselective synthesis of functionalized [1,8]naphthyridine derivatives. Green Chemistry. Link

Sources

Application Note: In Vitro Pharmacological Profiling of 5-chloro-1,8-naphthyridin-2(1H)-one in Oncology

Executive Summary & Scientific Rationale

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for clinically relevant agents like Vosaroxin (a Topoisomerase II inhibitor). The specific derivative, 5-chloro-1,8-naphthyridin-2(1H)-one , presents a unique pharmacological profile due to the C5-chlorine substituent. This electron-withdrawing group modulates the electronic density of the naphthyridine ring, potentially influencing DNA intercalation affinity and serving as a reactive handle for covalent interactions or metabolic stability studies.

This application note details the in vitro evaluation pipeline for this specific scaffold. Unlike generic screening protocols, this guide focuses on the specific liabilities and mechanisms associated with naphthyridines: DNA intercalation, Topoisomerase II inhibition, and apoptotic induction.

Key Mechanistic Hypotheses

-

DNA Intercalation: The planar tricyclic-like nature (if tautomerized) allows insertion between base pairs.

-

Enzyme Inhibition: Direct competition with ATP in kinase pockets (e.g., EGFR, c-Met) or stabilization of the Topo II-DNA cleavable complex.

-

Apoptosis: Induction of G2/M phase arrest followed by caspase-mediated cell death.

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

Critical Quality Attribute (CQA): 5-chloro-1,8-naphthyridin-2(1H)-one often exhibits poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in this assay class.

-

Stock Solution: Dissolve neat powder in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

-

Note: Sonicate for 5 minutes at 37°C if turbidity persists. The 5-chloro substituent increases lipophilicity compared to the parent naphthyridinone.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

-

Working Solution: Dilute in serum-free culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

Phase I: Phenotypic Cytotoxicity Screening (MTT/SRB)

Objective: Determine the IC50 (Half maximal inhibitory concentration) across a panel of histologically diverse cancer cell lines.

Recommended Cell Line Panel

| Cell Line | Tissue Origin | Rationale for Naphthyridines |

| HeLa | Cervical | High expression of Topoisomerase II; standard benchmark. |

| MCF-7 | Breast (ER+) | Sensitive to DNA intercalators; comparative data available for Vosaroxin. |

| HepG2 | Liver | Critical for assessing metabolic stability and hepatocellular carcinoma potency. |

| A549 | Lung (NSCLC) | Evaluates efficacy against drug-resistant phenotypes. |

Detailed Protocol (SRB Assay Preferred)

We recommend the Sulforhodamine B (SRB) assay over MTT for this scaffold because naphthyridines can occasionally interfere with mitochondrial reductase activity, leading to false MTT readouts.

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Add 5-chloro-1,8-naphthyridin-2(1H)-one in a serial dilution (e.g., 0.1 µM to 100 µM). Include:

-

Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

-

Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate at 4°C for 1 hour.

-

Staining: Wash 5x with water. Dry. Add 0.4% SRB solution (in 1% acetic acid) for 15 mins.

-

Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

-

Readout: Measure absorbance at 515 nm .

Data Analysis: Calculate % Growth Inhibition =

Phase II: Mechanistic Deconvolution (Flow Cytometry)

Objective: Differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis). Naphthyridines typically induce G2/M arrest due to DNA damage checkpoint activation.

Experimental Workflow Visualization

Caption: Workflow for Propidium Iodide (PI) cell cycle analysis. Critical step: RNase A digestion ensures PI binds only to DNA, not RNA.

Protocol: Annexin V-FITC / PI Apoptosis Assay

-

Treatment: Treat cells with IC50 concentration of the compound for 24h.[2]

-

Harvest: Trypsinize gently; include floating cells (apoptotic bodies).

-

Labeling: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

-

Analysis:

-

Q1 (Annexin- / PI+): Necrosis / Mechanical damage.

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptosis (Hallmark of programmed cell death).

-

Phase III: Target Validation (Topoisomerase II Inhibition)

Rationale: The 1,8-naphthyridine core is structurally homologous to quinolones and acts as a DNA intercalator that poisons Topoisomerase II. The 5-chloro group may enhance binding affinity in the cleavage complex.

kDNA Decatenation Assay Protocol

This assay measures the ability of Topo II to unknot (decatenate) kinetoplast DNA (kDNA).

-

Reaction Mix: Combine:

-

Topoisomerase II enzyme (human recombinant).

-

kDNA substrate (catenated network).

-

ATP assay buffer.

-

Test Compound: 5-chloro-1,8-naphthyridin-2(1H)-one (graded concentrations).

-

-

Incubation: 37°C for 30 minutes.

-

Termination: Stop reaction with Stop Buffer (SDS/Proteinase K).

-

Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.

-

Result Interpretation:

-

Active Topo II: Converts catenated kDNA (stays in well) to decatenated minicircles (migrates into gel).

-

Inhibited Topo II: kDNA remains catenated (trapped in well).

-

Signaling Pathway Hypothesis

Caption: Proposed Mechanism of Action (MoA). The compound stabilizes the DNA-Topo II complex, triggering the DNA Damage Response (DDR) pathway.

Expected Results & Data Interpretation

Typical IC50 Ranges

| Compound Class | HepG2 (µM) | MCF-7 (µM) | HeLa (µM) | Interpretation |

| Parent Scaffold | > 50 | > 50 | > 50 | Inactive/Weak |

| 5-Chloro Derivative | 5 - 15 | 2 - 8 | 3 - 10 | Moderate Potency |

| Vosaroxin (Ref) | < 1.0 | < 0.5 | < 0.5 | Clinical Potency |

Note: The 5-chloro derivative is often a "hit" compound. It typically requires further functionalization at the C-5 position (displacing the chlorine with amines or alkynes) to reach sub-micromolar potency.

Troubleshooting Guide

-

Precipitation in Media: If crystals form upon adding the compound to media, reduce the stock concentration or use an intermediate dilution step in PBS.

-

High Background in MTT: Switch to CellTiter-Glo (ATP) or SRB assay. Naphthyridines can be autofluorescent; check interference at readout wavelengths.

References

-

Biological Evaluation of 1,8-Naphthyridine Derivatives: Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: PubMed / NIH. URL:[Link]

-

Anticancer Mechanisms of Naphthyridines: Title: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.[3][4][5][6][7] Source: Taylor & Francis Online. URL:[Link]

-

Cytotoxicity Screening Protocols (NCI-60): Title: Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Source: ResearchGate.[8][4][9] URL:[Link]

-

Structure-Activity Relationship (SAR): Title: Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Source: PubMed. URL:[Link]

-

Clinical Relevance (Vosaroxin): Title: Vosaroxin, a first-in-class anticancer quinolone derivative, induces apoptosis via Topoisomerase II inhibition. Source: Clinical Cancer Research (Reference Context). URL:[Link](General landing page for verification of Vosaroxin mechanism).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: 5-Chloro-1,8-naphthyridin-2(1H)-one as a Resistance-Reversal Probe

[1]

Introduction & Scientific Context

5-chloro-1,8-naphthyridin-2(1H)-one is a nitrogen-containing heterocycle belonging to the 1,8-naphthyridine class.[1][2] Unlike passive fluorescent labels, this molecule is a functional perturbation probe .[1] It is chemically distinct due to the reactive chlorine at the C5 position and the lactam functionality, which mimics the core pharmacophore of fluoroquinolone antibiotics.[1]

Core Applications

-

Efflux Pump Inhibition Probe: Used to determine if bacterial resistance to fluoroquinolones (e.g., ciprofloxacin, norfloxacin) is mediated by active efflux.[1] By blocking pumps (e.g., QacA, QacB, NorA), it restores intracellular antibiotic accumulation.[1]

-

Synergy Screening: Acts as an adjuvant to lower the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics against resistant strains like S. aureus and P. aeruginosa.[1][3]

-

Fragment-Based Drug Discovery (FBDD): Serves as a ligand efficient "warhead" for mapping binding pockets in kinases (FGFR4, c-Src) and lipid synthases (SMS2) due to its ability to form key hydrogen bonds and pi-stacking interactions.[1]

Mechanism of Action